

# A Technical Guide to the Chemical and Physical Properties of Aspergillic Acid Crystals

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Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of **aspergillic acid**, a mycotoxin produced by various species of the Aspergillus genus, most notably Aspergillus flavus. As a compound with significant antibiotic and antifungal properties, a thorough understanding of its characteristics is crucial for researchers, scientists, and drug development professionals. This document details its chemical structure, physical attributes, spectroscopic data, and biosynthetic pathway. Furthermore, it outlines the key experimental protocols for the isolation, purification, and characterization of **aspergillic acid** crystals.

## **Chemical Properties**

**Aspergillic acid** (CAS No: 490-02-8) is a pyrazine derivative classified as a cyclic hydroxamic acid.[1] Its molecular formula is C<sub>12</sub>H<sub>20</sub>N<sub>2</sub>O<sub>2</sub>.[1][2][3] The structure contains a pyrazinone ring with isobutyl and sec-butyl side chains, derived from the amino acids L-leucine and L-isoleucine, respectively.[4][5] The hydroxamic acid functional group is a key feature, responsible for both its biological activity and its toxicity, which is believed to stem from the chelation of physiologically important metal ions such as calcium.[1][6] **Aspergillic acid** is also known to bind with iron to form a reddish pigment complex known as ferriaspergillin.[7][8]

Table 1: Chemical Identifiers and Descriptors for Aspergillic Acid



Property	Value	Reference
IUPAC Name	6-butan-2-yl-1-hydroxy-3-(2-methylpropyl)pyrazin-2-one	[1][9]
Molecular Formula	C12H20N2O2	[1][2][3]
Molecular Weight	224.30 g/mol	[2]
CAS Number	490-02-8	[2][3][10]
Canonical SMILES	CCC(C)C1=CN=C(C(=O)N1O) CC(C)C	[1][3][9]
InChIKey	IUZCDJYHMMWBBE- UHFFFAOYSA-N	[1][3][9]

Table 2: Physicochemical Properties of Aspergillic Acid

Property	Value	Reference
рКа	5.5	[2][10]
logP (o/w)	1.7 - 1.81 (estimated)	[1][11]
Optical Rotation [α]D <sup>18</sup>	+13.3° (c = 3.9 in ethanol)	[2]

## **Physical Properties**

**Aspergillic acid** presents as pale yellow, needle-like crystals with a distinct odor resembling black walnuts.[1][2] It is slightly soluble in cold water but demonstrates good solubility in various organic solvents as well as in dilute acids and alkalies.[2][10]

Table 3: Physical Properties of Aspergillic Acid Crystals



Property	Value	Reference
Appearance	Pale yellow needles	[1][2]
Odor	Similar to black walnuts	[2]
Melting Point	97-99 °C (recrystallized from methanol)	[2][10]
Boiling Point	~336-366 °C (estimated)	[10][11]
Density	~1.16 g/cm³ (estimated)	[1]
Solubility	Slightly Soluble: Cold water (929.3 mg/L at 25°C, est.).[2] [11] Soluble: Dilute acids and alkalies, ethanol, ether, acetone, benzene, chloroform, pyridine.[2]	

## Spectroscopic and Crystallographic Characterization

The structural elucidation and quantification of **aspergillic acid** rely on standard analytical techniques. Spectroscopic methods provide information on the electronic structure, functional groups, and atomic connectivity, while X-ray crystallography can reveal the precise three-dimensional atomic arrangement in the solid state.

Table 4: Spectroscopic Data for Aspergillic Acid

Spectroscopy Type	Data	Reference
UV-Vis	λmax (in water, pH 8): 328 nm ( $ε$ = 8500), 235 nm ( $ε$ = 10500)	[2]

## **Experimental Protocols for Characterization**

Spectroscopic Analysis (UV-Vis, NMR, IR)



- Objective: To confirm the chemical structure and functional groups of **aspergillic acid**.
- Sample Preparation: For UV-Vis spectroscopy, a dilute solution of crystalline **aspergillic acid** is prepared in a suitable solvent (e.g., ethanol or buffered water) and placed in a quartz cuvette.[2] For Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, the crystalline solid is typically dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub> for NMR) or prepared as a KBr pellet or nujol mull (for IR).
- Instrumentation: A standard spectrophotometer is used for UV-Vis analysis to measure
  absorbance versus wavelength.[12] An FTIR spectrometer is used to obtain the infrared
  spectrum, which reveals vibrational modes of functional groups.[13] A high-field NMR
  spectrometer (e.g., 400 MHz or higher) is used to acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra, providing
  detailed information about the molecular backbone.[14]
- Data Analysis: The resulting spectra are analyzed to identify characteristic absorption bands (UV-Vis, IR) and chemical shifts/coupling constants (NMR) that correspond to the known structure of aspergillic acid.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

- Objective: To separate aspergillic acid from a mixture and confirm its molecular weight and fragmentation pattern.
- Sample Preparation: A crude or purified extract containing **aspergillic acid** is dissolved in a suitable solvent, typically the mobile phase starting condition (e.g., methanol/water mixture), and filtered before injection.[15]
- Instrumentation: An HPLC or UPLC system equipped with a C18 reversed-phase column is commonly used for separation.[8] The eluent is coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF) for detection.[5]
- Data Analysis: The retention time of the peak corresponding to aspergillic acid is compared
  to a known standard. The mass spectrometer provides a high-resolution mass of the parent
  ion ([M+H]+) and its fragmentation pattern, which serve to confirm the compound's identity.[8]
   [15]

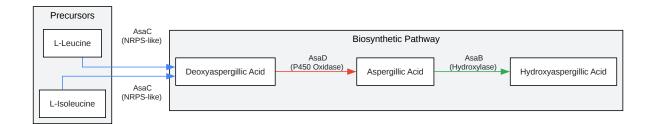
Single-Crystal X-ray Crystallography



- Objective: To determine the precise three-dimensional atomic structure of aspergillic acid in its crystalline state.
- Crystal Growth: High-purity aspergillic acid is dissolved in a minimal amount of a suitable solvent (e.g., methanol) to achieve saturation.[2] The solution is then subjected to slow evaporation or cooling to promote the growth of single crystals of adequate size and quality (typically >0.1 mm).[16][17]
- Data Collection: A single, well-formed crystal is mounted on a goniometer and placed in a
  monochromatic X-ray beam. The crystal is rotated while the diffraction pattern of scattered Xrays is recorded by a detector.[16][18]
- Structure Solution and Refinement: The intensities and positions of the diffracted spots are
  used to calculate an electron density map of the crystal's unit cell. From this map, the
  positions of individual atoms are determined. The structural model is then refined
  computationally to best fit the experimental diffraction data.[16]

## **Biosynthesis and Experimental Workflows**

The production of **aspergillic acid** in A. flavus is governed by the asa gene cluster.[5][8] The biosynthesis begins with the condensation of L-leucine and L-isoleucine, a reaction catalyzed by the nonribosomal peptide synthetase-like (NRPS-like) enzyme AsaC, to form the pyrazinone precursor, deoxyaspergillic acid.[4][7][8] This intermediate is subsequently oxidized by a cytochrome P450 monooxygenase, AsaD, to yield aspergillic acid.[4][7][8] A further hydroxylation step, mediated by the hydroxylase AsaB, can convert aspergillic acid into hydroxyaspergillic acid.[4][7]







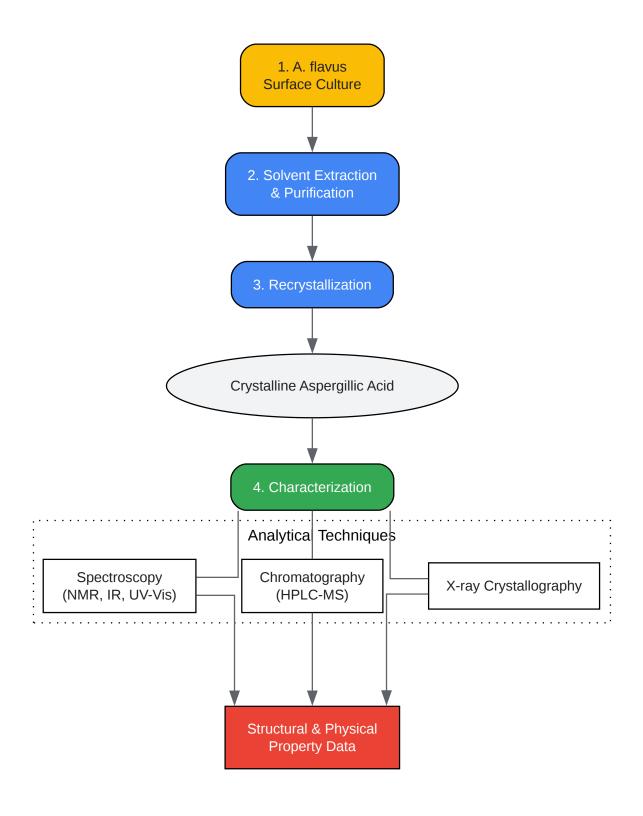


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Biosynthesis of **Aspergillic Acid** in *A. flavus*.

The general workflow for obtaining and analyzing **aspergillic acid** involves several key stages, from fungal cultivation to final structural confirmation.





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Workflow for Isolation and Characterization.



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 To cite this document: BenchChem. [A Technical Guide to the Chemical and Physical Properties of Aspergillic Acid Crystals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566622#chemical-and-physical-properties-of-aspergillic-acid-crystals]

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